![molecular formula C20H25NO2 B14670378 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine CAS No. 38247-80-2](/img/structure/B14670378.png)
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its use as a local anesthetic . The compound is characterized by its morpholine ring, which is substituted with a phenoxymethylphenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves several steps. One common method starts with the reaction of dry sodium phenolate with methylisobutyl ketone at 110°C. This mixture is then treated with γ-(4-chloromethylphenyl)propyl chloride, followed by the addition of morpholine under reflux conditions at 140°C for 24 hours. The final product is obtained after crystallization from n-heptane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Explored for its anesthetic properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine involves its interaction with cellular membranes and ion channels. It exerts its anesthetic effects by inhibiting the transmission of nerve impulses, likely through the blockade of sodium channels. This results in a temporary loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Articaine: Known for its rapid onset and short duration of action.
Bupivacaine: A long-acting anesthetic used in various medical procedures.
Uniqueness
4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its morpholine ring and phenoxymethylphenylpropyl group contribute to its efficacy and safety profile as a local anesthetic .
Properties
CAS No. |
38247-80-2 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NO2/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21/h1-5,7-8,10-11H,6,9,12-17H2 |
InChI Key |
YLXTVVBWMJYPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
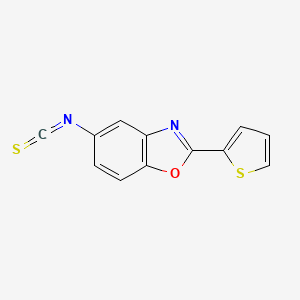
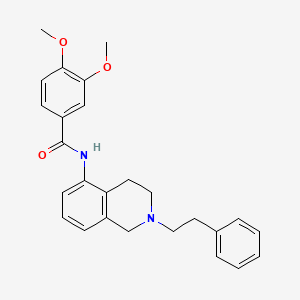
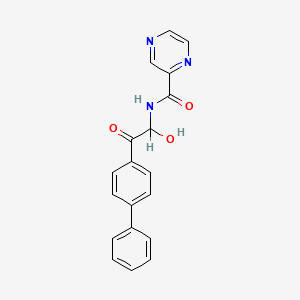
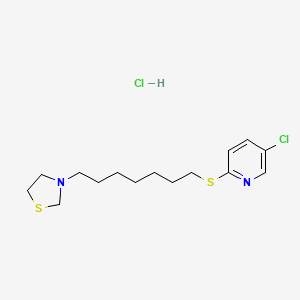
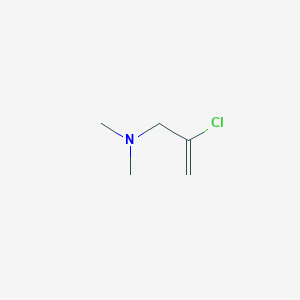
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)

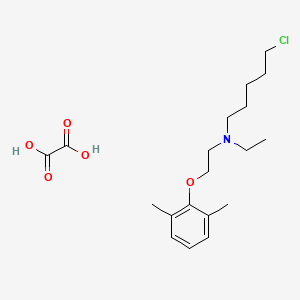
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)


